molecular formula C12H14N2O2S B2861703 N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide CAS No. 292065-12-4

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2861703
CAS No.: 292065-12-4
M. Wt: 250.32
InChI Key: CZQSNPBCXGWFAZ-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methoxy group at the 6th position of the benzothiazole ring and a butanamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The methoxy group can be introduced through methylation reactions. The butanamide group is then attached via amidation reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents, recyclable catalysts, and energy-efficient processes. The scalability of these methods ensures that the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce groups like halogens, alkyl, or aryl groups into the benzothiazole ring .

Scientific Research Applications

Scientific Research Applications of 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide

4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is a compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a benzothiazole core with methoxy and phenylsulfonyl groups, contributes to its specific chemical and biological properties.

Chemical Properties and Structure

The compound has a molecular formula of C18H18N2O4S and a molecular weight of 366.47 g/mol. The presence of both methoxy and sulfonyl groups enhances its solubility and biological activity.

Applications

  • Chemistry It serves as a building block in the synthesis of more complex molecules. Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]formate, a related compound, is also used as an intermediate in the synthesis of more complex benzothiazole derivatives.
  • Biology 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is investigated for its potential as a fluorescent probe for detecting specific biomolecules. Also, ethyl [(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]formate is investigated for potential antimicrobial and anti-inflammatory properties.
  • Medicine The compound is explored for its anti-inflammatory, antimicrobial, and anticancer properties. Benzothiazole derivatives, in general, have shown potential therapeutic applications, particularly in oncology and infectious diseases.
  • Industry It is utilized in the development of new materials with specific chemical properties. Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]formate is utilized in the production of materials with specific electronic or optical properties.

The biological activity of 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition It may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Binding It can bind to receptors that modulate cellular signaling pathways, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Research suggests that benzothiazole derivatives exhibit anticancer properties, with studies on related compounds showing inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison to Similar Compounds

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide include other benzothiazole derivatives such as:

Uniqueness

What sets this compound apart from other benzothiazole derivatives is its specific substitution pattern and functional groups. The presence of the methoxy group at the 6th position and the butanamide group attached to the nitrogen atom confer unique chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety with a methoxy group at the 6-position and a butanamide functional group. The presence of the methoxy group enhances its chemical reactivity and biological activity, making it a subject of various studies aimed at understanding its therapeutic potential.

This compound interacts with specific molecular targets, primarily enzymes and receptors, leading to inhibition of their activity. This inhibition can result in various biological effects such as:

  • Cancer Cell Growth Inhibition : The compound has been shown to interfere with cell division and induce apoptosis in cancer cells.
  • Antimicrobial Activity : Its structure suggests potential antimicrobial properties, although specific studies are needed to confirm this.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, indicating that this compound may exhibit similar effects .

Biological Activities

Research has identified several biological activities associated with this compound:

Activity Description
Anticancer Induces apoptosis and inhibits cell proliferation in various cancer cell lines.
Antimicrobial Potential activity against bacterial and fungal strains (specific studies pending).
Anti-inflammatory May reduce inflammation markers based on structural similarities with known agents.

Case Studies

  • Antileishmanial Activity : A study highlighted the synthesis of derivatives similar to this compound, which showed promising antileishmanial effects against Leishmania major promastigotes in vitro . Although not directly tested on this compound, the results suggest a pathway for further exploration.
  • Neuroprotective Effects : Related compounds have been evaluated for neuroprotective properties. For instance, derivatives of benzothiazole have shown efficacy in protecting neuronal cells from oxidative stress . This indicates that this compound may also possess neuroprotective capabilities.
  • Anticonvulsant Properties : Other studies have explored the anticonvulsant effects of benzothiazole derivatives. These findings suggest that this compound could be beneficial in treating seizure disorders .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-4-11(15)14-12-13-9-6-5-8(16-2)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQSNPBCXGWFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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